(4Z)-3-(3,4-dimethoxyphenyl)-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine
Description
(4Z)-3-(3,4-dimethoxyphenyl)-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine is a complex organic compound characterized by its unique structure, which includes an indeno-pyrazole core
Properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-methoxy-1H-indeno[1,2-c]pyrazol-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-23-14-9-8-11(10-15(14)24-2)17-16-18(21-20-17)12-6-4-5-7-13(12)19(16)22-25-3/h4-10H,1-3H3,(H,20,21)/b22-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDHUMMKFFHXSC-QOCHGBHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC3=C2C(=NOC)C4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NNC3=C2/C(=N\OC)/C4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Condensation and Cyclization
The foundational approach involves a two-step sequence:
- Claisen-Schmidt Condensation : 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one reacts with 4-(piperidin-1-yl)benzaldehyde under basic conditions to form a benzylidene intermediate.
- Cyclocondensation : The intermediate undergoes reaction with arylhydrazine hydrochloride in ethanol, catalyzed by acetic acid, to yield the indeno-pyrazole core.
Key Parameters :
Friedel-Crafts Intramolecular Cyclization
An alternative route employs intramolecular Friedel-Crafts alkylation using aluminum chloride (AlCl₃) in carbon disulfide (CS₂). This method facilitates ring closure but requires stringent anhydrous conditions and yields 45–55% of the target compound.
Microwave-Assisted Synthesis
Single-Mode Microwave Irradiation
Microwave (MW) irradiation significantly reduces reaction times while improving regioselectivity:
Hybrid Microwave-Sonication Technique
Combining MW with ultrasonic irradiation enhances mass transfer and reaction homogeneity:
- Protocol :
- 10-minute MW preheating followed by 30-minute sonication at 40 kHz.
- Solvent: Ethanol/water (7:3 v/v).
- Outcome :
Optimization of Reaction Conditions
Catalyst Screening
Rhodium and silver-based catalysts markedly enhance reaction efficiency:
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| [Cp*RhCl₂]₂ + AgSbF₆ | MeOH | 60 | 75 | |
| AlCl₃ | CS₂ | 40 | 55 | |
| Acetic acid | EtOH | 78 | 60 |
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) favor cyclization but complicate purification. Ethanol emerges as the optimal balance between reactivity and workup efficiency.
Purification and Isolation
Column Chromatography
Radial Chromatography
- Apparatus : Chromatotron™ with 4 mm silica/gypsum plates.
- Eluent Gradient : 20–60% ethyl acetate/hexane.
- Advantage : Resolves regioisomers with >90% purity.
Challenges and Limitations
Regioselectivity Control
The electrophilicity of carbonyl groups in indanedione precursors dictates isomer distribution. Trifluoroacetyl groups favor attack at the C-2 position, leading to 1b dominance (85.4% in conventional methods).
Byproduct Formation
Pyrazol-ols and unreacted hydrazines necessitate multiple purification steps, reducing overall yield by 15–20%.
Chemical Reactions Analysis
Types of Reactions
(4Z)-3-(3,4-dimethoxyphenyl)-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
Indeno[1,2-c]pyrazole derivatives have been studied extensively for their potential as anticancer agents. The compound in focus is noted for its ability to inhibit various tyrosine kinases, which are critical in the signaling pathways of cancer cells.
Anticancer Activity
Recent studies have demonstrated that (4Z)-3-(3,4-dimethoxyphenyl)-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine exhibits promising anticancer activity:
- Inhibition of EGFR : The compound has shown effective inhibition of the epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). In vitro studies indicated an IC50 value of 6.13 µM against A549 human lung adenocarcinoma cells, outperforming erlotinib (IC50 = 19.67 µM) in terms of selectivity and efficacy .
- Mechanism of Action : The compound induces apoptosis in cancer cells by triggering intrinsic apoptotic pathways. It has been observed to promote cell cycle arrest and inhibit proliferation through multiple mechanisms including the modulation of signaling pathways associated with tumor growth .
Other Biological Activities
Beyond anticancer properties, indeno[1,2-c]pyrazole derivatives have been investigated for various other pharmacological activities:
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes and matrix metalloproteinases, suggesting potential applications in treating inflammatory diseases .
- Antidiabetic Activity : Preliminary studies indicate that certain derivatives may possess antidiabetic properties by inhibiting alpha-glucosidase activity .
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as microwave-assisted synthesis have been utilized to enhance yield and reduce reaction times.
Analytical Techniques
Characterization of the compound is performed using various spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the presence of functional groups.
- Mass Spectrometry : Used to determine the molecular weight and confirm the identity of synthesized compounds.
Case Studies
Several case studies highlight the effectiveness of indeno[1,2-c]pyrazole derivatives in preclinical models:
- Study on NSCLC : A series of indeno[1,2-c]pyrazole derivatives were tested against NSCLC cell lines, showing significant antiproliferative effects and reduced tumor growth in xenograft models .
- Combination Therapies : Research has also explored the use of these compounds in combination with other chemotherapeutic agents to enhance efficacy and overcome resistance mechanisms .
Mechanism of Action
The mechanism of action of (4Z)-3-(3,4-dimethoxyphenyl)-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
Uniqueness
Compared to similar compounds, (4Z)-3-(3,4-dimethoxyphenyl)-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine stands out due to its unique indeno-pyrazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
(4Z)-3-(3,4-dimethoxyphenyl)-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine is a compound with significant potential in medicinal chemistry, particularly in the realms of anti-cancer and anti-inflammatory research. This article delves into the biological activities associated with this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.
- Molecular Formula : CHNO
- Molecular Weight : 335.4 g/mol
- CAS Number : 1159976-65-4
Synthesis Overview
The synthesis of this compound typically involves:
- Formation of the Indeno-Pyrazole Core : Achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of Dimethoxyphenyl Group : Often via coupling reactions such as Suzuki or Heck reactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound derivatives. For instance:
- In Vitro Studies : Compounds similar to this compound have shown promising results against melanoma cells. The compound exhibited significant inhibition of cell proliferation comparable to standard drugs like erlotinib .
| Compound | IC50 (μM) | Target |
|---|---|---|
| 4e | 418.9 | B16F10 melanoma |
| 4f | Similar | B16F10 melanoma |
| 4h | Similar | B16F10 melanoma |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects:
- Cyclooxygenase Inhibition : Studies indicate that derivatives can reduce COX-2 expression significantly, which is crucial for inflammation management .
| Compound | COX-2 Expression Reduction (%) |
|---|---|
| 4a | Significant |
| 4b | Significant |
| 4h | Significant |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation by binding to their active sites.
Case Studies and Research Findings
A comprehensive review of pyrazole derivatives has shown that many exhibit diverse biological activities including antimicrobial and anticancer properties. For example:
- Multicomponent Synthesis : Recent advancements in synthetic methods have led to the development of various bioactive pyrazole derivatives with improved efficacy against multiple targets .
Notable Findings
- Antimicrobial Activity : Some derivatives have displayed potent activity against both Gram-positive and Gram-negative bacteria.
- Tyrosinase Inhibition : Certain compounds have shown moderate inhibition of tyrosinase activity, relevant for skin-related conditions such as hyperpigmentation.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for indeno[1,2-c]pyrazole derivatives, and how can they be adapted for this compound?
- Methodological Answer : Indeno[1,2-c]pyrazole derivatives are typically synthesized via cyclocondensation reactions. For example, hydrazine derivatives react with substituted indenones under reflux in ethanol or acetic acid. Adapting this, the target compound can be synthesized by reacting 2-(3,4-dimethoxybenzylidene)-1-indanone with N-methoxyhydrazine under acidic conditions. Characterization via NMR, IR, and mass spectrometry is critical to confirm the Z-configuration and imine tautomerism .
- Key Tools : Use SHELX programs for crystallographic validation of the Z-configuration and imine tautomerism .
Q. How can the structural and electronic properties of this compound be characterized to inform reactivity studies?
- Methodological Answer : X-ray crystallography (using SHELXL ) resolves stereochemical ambiguities, while DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps). NMR coupling constants () and NOESY experiments differentiate between Z/E isomers. For the dimethoxyphenyl group, substituent effects on aromatic π-stacking can be studied via UV-Vis and fluorescence spectroscopy .
Q. What preliminary bioactivity assays are recommended for this compound?
- Methodological Answer : Prioritize cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Test carbonic anhydrase (CA) inhibition at physiological pH, as similar indeno[1,2-c]pyrazoles show strong CA I/II inhibition . Antimicrobial activity against Mycobacterium tuberculosis can be assessed via microplate Alamar Blue assay (MIC determination) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly the Z-configuration?
- Methodological Answer : Optimize reaction conditions (solvent, temperature, catalyst) to favor the Z-isomer. For example, using polar aprotic solvents (DMF) with Lewis acids (ZnCl) improves cyclization efficiency. Monitor reaction progress via TLC and HPLC to isolate the Z-isomer. Computational modeling (e.g., Gaussian) predicts thermodynamic stability of isomers to guide optimization .
Q. How should researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer : Cross-validate results using orthogonal assays. For instance, if cytotoxicity conflicts with CA inhibition data, perform isothermal titration calorimetry (ITC) to confirm binding affinities. Address false positives in antimicrobial assays by testing against Gram-negative/-positive panels and evaluating membrane permeability via logP calculations .
Q. What mechanistic studies are critical to elucidate its carbonic anhydrase inhibition mode?
- Methodological Answer : Use X-ray co-crystallography to resolve the compound-CA II binding interface. Perform kinetic assays (e.g., stopped-flow fluorimetry) to determine inhibition constants (). Compare with analogs lacking the 3,4-dimethoxyphenyl group to identify pharmacophoric contributions .
Q. How can structure-activity relationships (SARs) be systematically explored for this scaffold?
- Methodological Answer : Synthesize derivatives with modified substituents (e.g., replacing methoxy with hydroxy or halogens). Evaluate changes in bioactivity and physicochemical properties (logD, solubility). Use molecular docking (AutoDock Vina) to correlate substituent effects with binding poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
